molecular formula C9H12O B1581246 1-(4-Methylphenyl)ethanol CAS No. 536-50-5

1-(4-Methylphenyl)ethanol

Cat. No.: B1581246
CAS No.: 536-50-5
M. Wt: 136.19 g/mol
InChI Key: JESIHYIJKKUWIS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an organic compound with the molecular formula C9H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 4-methylphenyl group. This compound is found in the essential oils of some plants in the ginger family and is used as a flavoring agent .

Mechanism of Action

Target of Action

This compound is a member of toluenes , which are compounds containing a benzene ring

Mode of Action

As a member of toluenes , it may interact with its targets through hydrophobic interactions due to its benzene ring structure.

Biochemical Pathways

Given its structural similarity to other toluenes , it may potentially influence pathways involving aromatic compounds.

Pharmacokinetics

It is slightly soluble in water , which may affect its absorption and distribution in the body. The metabolism and excretion of this compound are yet to be elucidated.

Result of Action

It is known to serve as a component of the essential oil from some plants in the ginger family and is used as a flavoring agent . .

Properties

IUPAC Name

1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862145
Record name Benzenemethanol, .alpha.,4-dimethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour
Record name p,alpha-Dimethylbenzyl alcohol
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Record name p,alpha-Dimethylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name p,alpha-Dimethylbenzyl alcohol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.980-0.990
Record name p,alpha-Dimethylbenzyl alcohol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

536-50-5, 5788-09-0
Record name 1-(4-Methylphenyl)ethanol
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Record name p,alpha-Dimethylbenzyl alcohol
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Record name 1-(4-Methylphenyl)ethanol
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Record name Benzenemethanol, .alpha.,4-dimethyl-
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Record name Benzenemethanol, .alpha.,4-dimethyl-
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Record name p,α-dimethylbenzyl alcohol
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Record name 1-P-TOLYLETHANOL
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Record name (±)-1-(4-Methylphenyl)ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034378
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Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in ether (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 40° C. After the mixture was cooled to room temperature, p-methylacetophenone (0.8 mmol), ether (2 mL) and a solution of potassium ethoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-methylphenyl)ethanol was obtained and the ee value (ee=99.3%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 1-(4-Methylphenyl)ethanol in different industries?

A1: this compound, also known as 4-methylphenethyl alcohol, is a valuable compound found in the essential oils of some plants in the ginger family. [] It is widely used as a flavoring agent in perfumes, soaps, and detergents. [] Additionally, it exhibits antibacterial activity against Pseudomonas aeruginosa. []

Q2: Can you describe the enantioselective biotransformation of 1-(4-Methylphenyl)ethanone to this compound?

A2: Research shows that P. crispum cells can enantioselectively reduce 1-(4-methylphenyl)ethanone to (S)-(–)-1-(4-methyl)ethanol in an aqueous solution. At 23-27°C for 48 hours, this reaction yields 49% of the (S)-enantiomer with 96% enantiomeric excess (ee). [] Interestingly, extending the reaction time to 144 hours only slightly increases the yield to 51% but reduces the optical purity to 80% ee. [] Similar results were observed with D. carota cells. []

Q3: How do exogenous reducing agents influence the biotransformation of 1-(4-Methylphenyl)ethanone?

A3: Adding ethanol, isopropanol, or glucose to the reaction mixture can significantly impact the yield and enantioselectivity of 1-(4-Methylphenyl)ethanone bioreduction. While ethanol (1-5%) and isopropanol (1-5%) result in poor yields and low optical purity after 144 hours, using an equimolar amount of glucose for the same duration increases the yield to 52% while maintaining 96% ee. [] Notably, shorter reaction times (72 hours) with isopropanol (1-3%) decrease (S)-(–)-1-(4-methylphenyl)ethanol yield and increase the remaining starting material. []

Q4: Describe a chemical synthesis route for 1-(4-Methylphenyl)ethylnicotinate that utilizes this compound as a starting material.

A4: 1-(4-Methylphenyl)ethylnicotinate can be synthesized by reacting this compound with nicotinoyl chloride. [] The nicotinoyl chloride itself is prepared from nicotinic acid. [] Optimization of this synthetic route can yield up to 70% of 1-(4-Methylphenyl)ethylnicotinate with a purity exceeding 98%. []

Q5: Can this compound be directly converted to its corresponding ester?

A5: Yes, a novel reaction pathway utilizing performic acid (PFA) allows for the direct oxidation of this compound to its corresponding ester. [] This method, investigated in formic acid, also produces the corresponding ketone as a byproduct. [] Kinetic studies revealed the reaction rate constants and orders for the different reaction pathways involved, including alcohol to ester, alcohol to ketone, and ketone to ester. [] This discovery could have significant implications for lignin degradation technologies. []

Q6: How can this compound be used to synthesize primary amines?

A6: this compound can be used as a starting material for the synthesis of primary amines through N-alkylation of ammonia. [] Water-soluble dicationic iridium complexes with N-heterocyclic carbene and diammine ligands exhibit high catalytic activity for this reaction, relying on hydrogen-transfer processes. [] This method efficiently produces various primary amines while using readily available and safe aqueous ammonia as the nitrogen source. [] For example, reacting this compound with aqueous ammonia at 150°C for 40 hours in the presence of the iridium catalyst yields 83% of 1-(4-methylphenyl)ethylamine. []

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